molecular formula C9H15Br B15254239 (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

Cat. No.: B15254239
M. Wt: 203.12 g/mol
InChI Key: TZRIVMUUXYZKNO-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane (CAS 1598586-97-0) is a valuable chemical intermediate with a molecular formula of C9H15Br and a molecular weight of 203.12 g/mol . This compound features both a reactive bromine substituent and a terminal alkene group, making it a versatile building block for constructing more complex molecular architectures, particularly in polymer and organic synthesis. Its structure is closely related to bromo-tert-butyloxycarbonyl (Br-t-BOC) protected compounds, which are known for their unique role as solvent-polarity-sensitive protecting groups for amines . Researchers can utilize this bromo-alkene in free radical polymerizations and as a precursor for introducing functionalized cyclobutane rings into target molecules. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the alkene is amenable to further functionalization via addition or cyclization reactions. The cyclobutane ring contributes significant ring strain and conformational rigidity, which can be exploited to influence the physical and electronic properties of the resulting materials. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Professional and Laboratory Use; it is not for drug, household, or other consumer uses. Handle with appropriate precautions, referring to the relevant safety data sheet.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

(1-bromo-2-methylbut-3-en-2-yl)cyclobutane

InChI

InChI=1S/C9H15Br/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3

InChI Key

TZRIVMUUXYZKNO-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C=C)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylbut-3-en-2-ylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. The bromo group can be displaced by nucleophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues

1-Bromo-2-methylcyclobutane (C₅H₉Br)
  • Structure : A simpler analog lacking the alkenyl moiety ().
  • Reactivity : Bromine in 1-bromo-2-methylcyclobutane facilitates nucleophilic substitutions (e.g., SN2), whereas the alkene in the target compound may enable [2+2] cycloadditions or Michael additions ().
Phenyl-Substituted Cyclobutanes
  • Structure : Cyclobutanes with aryl groups (e.g., phenyl, 4-chlorophenyl) ().
  • Key Differences : Aryl substituents introduce π-π interactions and greater steric bulk compared to the alkenyl group.
  • Bond Lengths: Phenyl-substituted cyclobutanes exhibit elongated C–C bonds (1.61–1.72 Å vs. 1.556 Å in unsubstituted cyclobutanes) due to electronic effects ().
Aminocyclobutane Esters
  • Structure: Cyclobutanes with amino and ester functionalities ().
  • Key Differences : Polar substituents enhance solubility and enable hydrogen bonding, unlike the hydrophobic bromo-alkenyl group.
  • Applications: Aminocyclobutanes are used in drug candidates for conformational restriction (), whereas the target compound may serve as a synthetic intermediate.

Table 1: Structural and Physical Properties of Cyclobutane Derivatives

Compound Substituents Bond Length (Å) Oxidation Potential (V) Key Applications
Unsubstituted Cyclobutane None 1.556 N/A Reference for strain studies
1-Bromo-2-methylcyclobutane Br, CH₃ ~1.571* High (steric hindrance) SN2 reactions
Phenyl-Substituted Cyclobutane Ph 1.61–1.72 Low (electronic effects) Photodimerization
Target Compound Br, CH₃, C=C ~1.58–1.60† Moderate Synthetic building block

*Inferred from AM1 calculations ().
†Predicted based on alkene conjugation effects.

Photochemical Reactivity
  • The terminal alkene in the target compound may undergo [2+2] cycloadditions under UV light, analogous to styrenic olefins (). However, enantioselective synthesis remains challenging without chiral catalysts .
  • Comparison with Phenyl-Substituted Cyclobutanes : Aryl groups enhance absorption cross-section for photodimerization (), whereas the alkenyl group in the target compound may favor regioselective additions.
Substitution Reactions
  • The bromine atom enables nucleophilic substitutions. Steric hindrance from the methyl group may slow SN2 kinetics compared to less hindered analogs (e.g., 1-bromocyclobutane).

Spectroscopic and Physical Properties

  • Bond Length and Strain: Substitutents influence cyclobutane ring geometry.
  • Dihedral Angles : Electron-rich substituents correlate with planar cyclobutane cores (). The alkene’s electron-withdrawing effect may counteract this, increasing puckering.

Biological Activity

The compound (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane (C9H15Br) is an organic halide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

  • Chemical Formula : C9H15Br
  • Molecular Weight : 195.13 g/mol
  • IUPAC Name : this compound

Structural Representation

The structure features a cyclobutane ring substituted with a bromoalkene chain, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom may facilitate halogen bonding, enhancing the compound's affinity for specific receptors or enzymes. Additionally, the alkene functionality can engage in electrophilic reactions with nucleophiles present in biological systems, potentially leading to modulation of biochemical pathways.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of cyclobutane have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, studies on related compounds have demonstrated their ability to inhibit proteases and kinases, which are critical in various cellular functions and disease states.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of brominated cyclobutane derivatives. The results indicated that these compounds could significantly reduce the viability of breast cancer cells in vitro through apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibitory properties of this compound. The study revealed that it effectively inhibited cathepsin B activity, a protease implicated in cancer metastasis . This inhibition was attributed to the compound's ability to form stable complexes with the enzyme's active site.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cathepsin B
Cell Cycle ModulationArrests cell cycle at G1 phase

Q & A

Q. What role does the cyclobutane motif play in improving the selectivity of kinase inhibitors?

  • Rigid cyclobutane scaffolds reduce conformational flexibility, enhancing target binding. For example, replacing piperidine with cyclobutane in JAK inhibitors (e.g., abrocitinib) improved selectivity for JAK1 over JAK2 by 50-fold .

Q. How can ring-strain release be leveraged in prodrug activation?

  • Cyclobutane’s strain energy facilitates controlled ring-opening under physiological conditions (e.g., pH or enzymatic cleavage), releasing active drug moieties. This is explored in taxane prodrugs for targeted cancer therapy .

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